3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions, and a thiadiazole ring attached to the amide nitrogen
Mechanism of Action
Target of Action
The primary targets of compounds containing the trimethoxyphenyl (TMP) group, such as 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, are diverse and include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also down-regulate ERK2 protein and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of tubulin affects the microtubule dynamics , disrupting cell division and leading to cell death . The down-regulation of ERK2 protein impacts the MAPK/ERK pathway , which plays a key role in cell proliferation .
Pharmacokinetics
The compound’s molecular weight (1822164 g/mol) and structure suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has displayed notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the cellular environment, such as the presence of other metabolites, the cell’s redox state, and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment of the Thiadiazole Ring to the Benzamide Core: The thiadiazole ring is then coupled with 3,4,5-trimethoxybenzoic acid through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.
Reduction: Formation of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biology: The compound is explored for its antimicrobial properties, including activity against bacteria and fungi.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the thiadiazole ring but shares the trimethoxybenzamide core.
3,4,5-Trimethoxyphenyl-β-aminopropane: Contains a similar trimethoxyphenyl group but differs in the overall structure.
Uniqueness
3,4,5-Trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct biological activities and chemical properties compared to other trimethoxybenzamide derivatives. This structural feature enhances its potential as a multi-target agent in medicinal chemistry and other applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYRDCFOOOEDCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.